molecular formula C10H9FO3 B8803393 3-(4-Fluoro-3-methoxyphenyl)acrylic acid

3-(4-Fluoro-3-methoxyphenyl)acrylic acid

Cat. No.: B8803393
M. Wt: 196.17 g/mol
InChI Key: NVEDFCULNXTLOA-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H9FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-3-methoxybenzoic acid, while reduction could produce 3-(4-fluoro-3-methoxyphenyl)propanol.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, including polymers and coatings, due to its reactive acrylic acid group.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate biological pathways, leading to various effects depending on the context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylacetic acid
  • 4-Fluoro-3-methoxyphenylacetic acid
  • 3-Fluoro-4-methoxybenzoic acid

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)acrylic acid is unique due to the combination of its fluoro and methoxy substituents on the phenyl ring and the presence of an acrylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

NVEDFCULNXTLOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-methoxybenzaldehyde (32 g, 0.2 mol) in pyridine (100 mL) was added malonic acid (43 g, 0.4 mol) and piperidine (3 mL, 0.03 mol). The reaction solution was stirred at 85° C. for 13 hr. Upon cooling, the resulting suspension was added to cold water (500 mL) and acidified with conc. HCl (80 mL). The white solid was filtered off, washed with water and dried to yield 36 g (92%) of 3-(4-fluoro-3-methoxyphenyl)-acrylic acid. RP-HPLC: 3.71 min. 1H-NMR (DMSO-d6) δ (ppm) 3.85 (s, 3), 6.53 (d, 1, J=16), 7.20 (m, 2), 7.50 (m, 1), 7.52 (d, 1, J=16).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-Fluoro-3-methoxy-benzaldehyde (6.16 g, 40 mmol), and malonic acid (6.24 g, 60 mmol) in pyridine (30 ml) and piperidine (1 ml) was heated at 120° C. for 2 hrs. The mixture was cooled to room temperature and neutralized with concentrated HCl to PH<3, the white solid was collected and dried to give 7.6 g of product (97% yield). LC-MS: m/e 195 (M−1)
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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